

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomandelic Acid

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Compound of Interest

Compound Name: 4-Bromomandelic acid

Cat. No.: B039784

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Executive Summary

4-Bromomandelic acid is a halogenated aromatic alpha-hydroxy acid of significant interest in synthetic chemistry and pharmaceutical development. As a derivative of mandelic acid, it serves as a versatile building block for the synthesis of more complex molecules and as a specialized analytical reagent. Its physicochemical properties—solubility, acidity (pKa), melting point, and spectroscopic profile—are critical determinants of its reactivity, purification, and application. This guide provides a comprehensive overview of these core properties, supported by detailed experimental protocols for their determination, to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Structure

4-Bromomandelic acid, also known as 2-(4-bromophenyl)-2-hydroxyacetic acid, is a derivative of mandelic acid with a bromine atom substituted at the para-position of the phenyl ring.^{[1][2]} This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior.

- IUPAC Name: 2-(4-bromophenyl)-2-hydroxyacetic acid^{[1][2]}
- Synonyms: p-Bromomandelic acid, 4-Bromo- α -hydroxyphenylacetic acid^{[3][4]}

- CAS Number: 6940-50-7[1][2][3][4][5]
- Molecular Formula: C₈H₇BrO₃[1][2][4][6]
- Molecular Weight: 231.04 g/mol [4][5][6]

Caption: Chemical Structure of **4-Bromomandelic Acid**.

Core Physicochemical Properties

The functional characteristics of **4-Bromomandelic acid** in experimental and industrial settings are dictated by its physicochemical properties. A summary is provided below.

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
Appearance	White to beige or cream crystalline powder/solid.	[1][2][3][7][8]
Melting Point	115 - 120 °C	[1][3][7]
Boiling Point	No data available.	[3]
Solubility	Soluble in ethanol, ether, acetic acid, hot benzene, and hot chloroform. Slightly soluble in water.	[7][8]

| pKa (Predicted) | 3.14 ± 0.10 [7] |

Physical Properties

Melting Point: The melting point of **4-Bromomandelic acid** is consistently reported in the range of 115-120 °C.[1][3][7] This relatively sharp range indicates a high degree of purity for commercially available samples. This thermal property is crucial for quality control, purification via recrystallization, and for defining the upper-temperature limit for storage and handling.

Solubility: The molecule's solubility profile reflects its amphiphilic character. The presence of polar hydroxyl and carboxylic acid groups allows for hydrogen bonding, rendering it soluble in polar organic solvents like ethanol and ether, and slightly soluble in water.[7][8] The nonpolar bromophenyl group contributes to its solubility in less polar solvents like hot benzene and chloroform.[7][8] This differential solubility is the cornerstone of its purification by recrystallization and its use in biphasic reaction systems.

Chemical Properties

Acidity (pKa): The predicted pKa of **4-Bromomandelic acid** is approximately 3.14.[7] This value is lower than that of the parent mandelic acid (pKa \approx 3.41), indicating that **4-Bromomandelic acid** is a slightly stronger acid. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the bromine atom on the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thus facilitating the release of the proton. Understanding the pKa is vital for designing reaction conditions, particularly for base-catalyzed reactions, and for developing purification protocols involving acid-base extractions.

Stability: **4-Bromomandelic acid** is stable under normal laboratory conditions.[3] It should be stored in a cool, dry place away from strong oxidizing agents.[3]

Spectroscopic Profile

The structural features of **4-Bromomandelic acid** give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

¹H NMR Spectroscopy

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show:

- **Aromatic Protons:** Two sets of doublets in the aromatic region (typically \sim 7.4-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
- **Alpha-Proton:** A singlet at \sim 5.0 ppm for the proton attached to the chiral carbon (-CH(OH)-).
- **Hydroxyl and Carboxylic Protons:** Two broad singlets corresponding to the alcohol (-OH) and carboxylic acid (-COOH) protons. Their chemical shifts are highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

- O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from ~ 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer, overlapping with the alcohol O-H stretch.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around $1700\text{--}1730\text{ cm}^{-1}$.
- C-O Stretch (Alcohol & Carboxylic Acid): Bands in the $1050\text{--}1250\text{ cm}^{-1}$ region.
- C-Br Stretch: A peak in the fingerprint region, typically around $500\text{--}600\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of **4-Bromomandelic acid** would be expected to show:

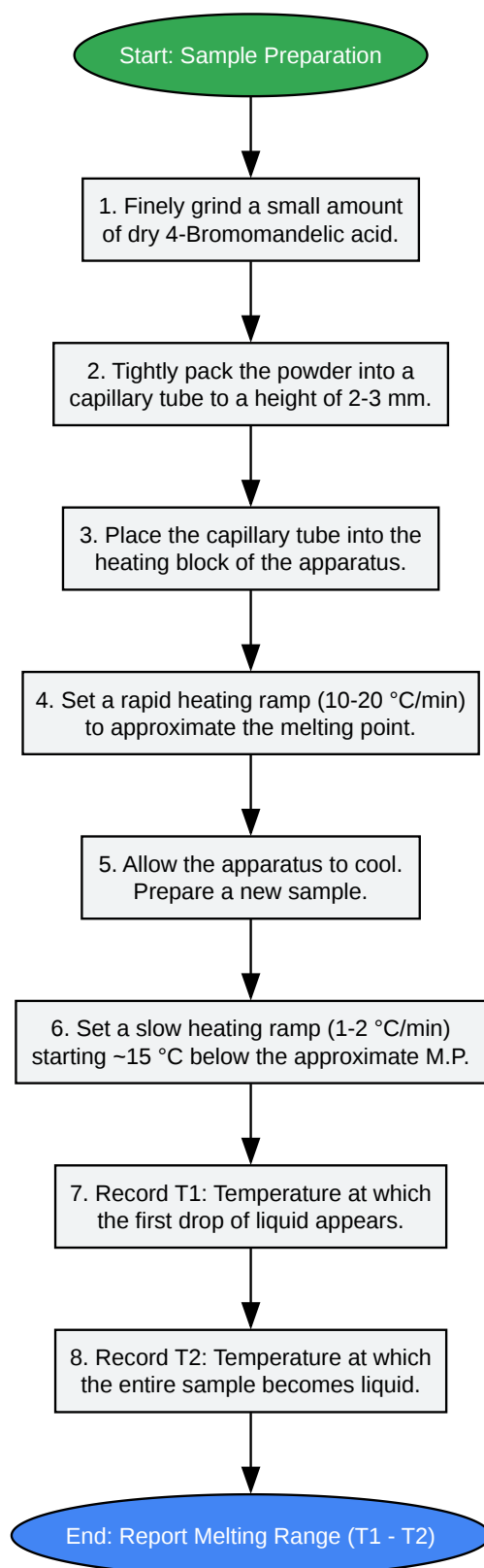
- Molecular Ion Peak: A characteristic pair of peaks at m/z 230 and 232, with nearly equal intensity, due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).
- Key Fragmentation Ions: Fragments corresponding to the loss of water (H_2O), the carboxyl group (COOH), and further fragmentation of the aromatic ring.

Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus. The underlying principle is the precise determination of the temperature range over which the solid-to-liquid phase transition occurs.

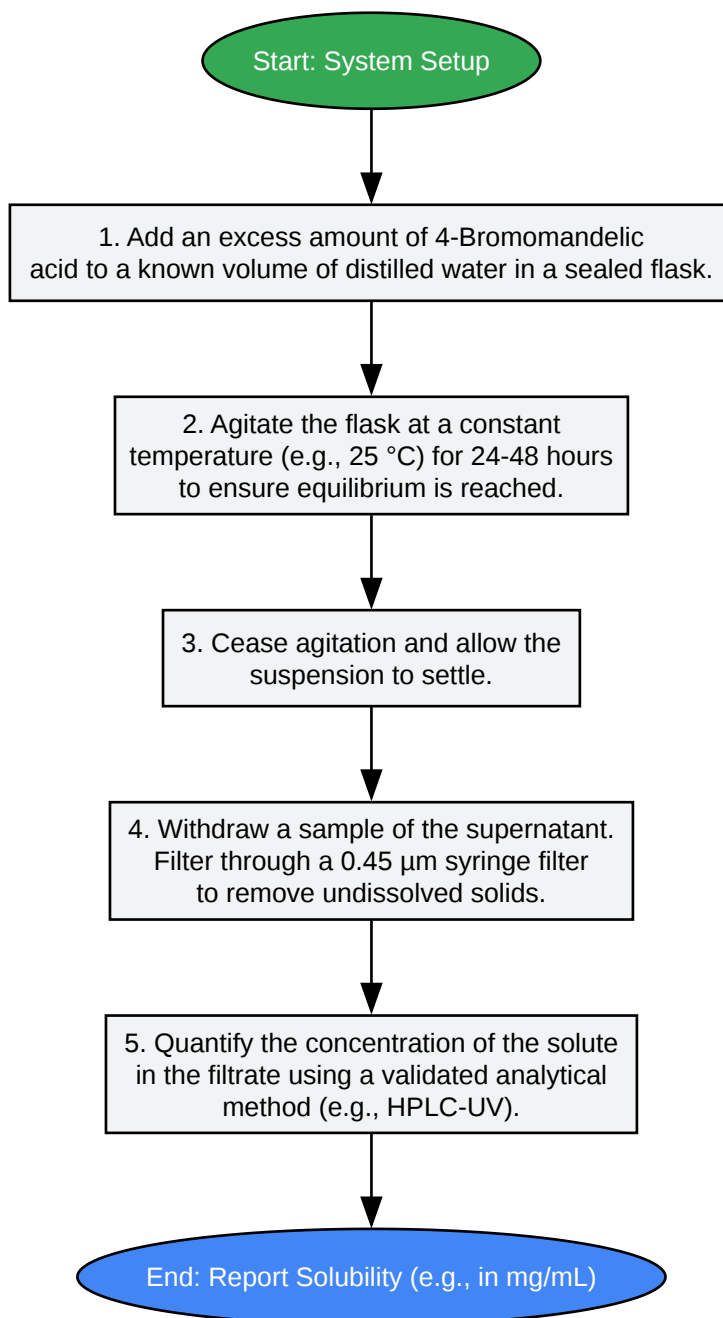


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Caption: Workflow for Melting Point Determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent. The causality is based on achieving a saturated solution from which the concentration can be accurately measured.

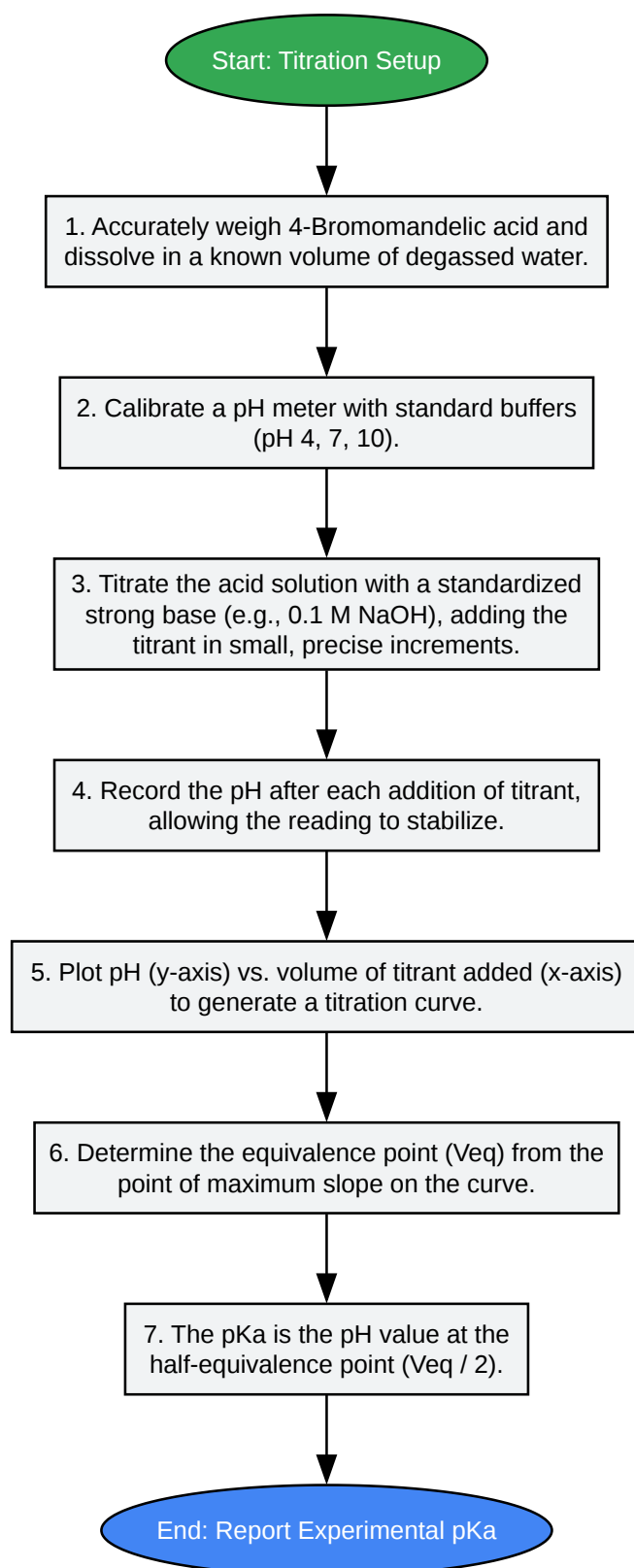


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Caption: Workflow for Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base. The pKa corresponds to the pH at the half-equivalence point, a direct application of the Henderson-Hasselbalch equation.



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Caption: Workflow for pKa Determination.

Applications in Research and Development

The unique combination of a chiral center, a carboxylic acid handle, and a functionalizable aromatic ring makes **4-Bromomandelic acid** a valuable molecule in several scientific domains.

- **Synthetic Intermediate:** It is a key building block in organic synthesis. The carboxylic acid and alcohol groups can be readily transformed into esters, amides, and other functional groups. For instance, it can be used in the synthesis of methyl 4-bromo- α -hydroxyphenylacetate.[4] The bromo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures relevant to drug discovery.
- **Analytical Reagent:** Historically, p-Bromomandelic acid has been utilized as a sensitive reagent for the gravimetric determination of zirconium, allowing for its separation from other metals like titanium, iron, and aluminum.[8][9]
- **Derivatization Agent:** While not **4-Bromomandelic acid** itself, structurally related brominated compounds are used as derivatization agents to enhance the detection of carboxylic acids in LC-MS/MS analysis.[10] This highlights the utility of the bromophenyl moiety in improving ionization efficiency and providing a distinct isotopic signature for mass spectrometry.

Safety and Handling

According to its Safety Data Sheet (SDS), **4-Bromomandelic acid** is considered hazardous.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Conclusion

4-Bromomandelic acid is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting point, differential solubility, predictable acidity, and distinct spectroscopic fingerprint are not merely academic data points; they are the practical parameters that guide its synthesis, purification, and application. For researchers in organic synthesis and drug development, a thorough understanding of these properties is

indispensable for leveraging this molecule to its full potential as a versatile chemical intermediate and analytical tool.

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